An In-Depth Technical Guide to the Synthesis and Characterization of 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-
An In-Depth Technical Guide to the Synthesis and Characterization of 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-. Anthraquinone derivatives are a significant class of compounds with wide-ranging applications, from dyes and pigments to potent therapeutic agents. The 1,8-disubstituted pattern of the anthraquinone core is a key structural motif in a number of biologically active molecules. This guide details a robust synthetic protocol for the target compound via a copper-catalyzed Ullmann condensation reaction. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized molecule, ensuring its structural integrity and purity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug discovery who are interested in the synthesis and application of novel anthraquinone derivatives.
Introduction: The Significance of 1,8-Disubstituted Anthraquinones
The 9,10-anthracenedione scaffold is a privileged structure in chemistry, forming the core of a vast array of natural and synthetic compounds. The strategic placement of substituents on this tricyclic aromatic system can dramatically influence its physicochemical properties and biological activity. Among the various substitution patterns, the 1,8-disubstituted anthraquinones have garnered significant interest, particularly in the field of medicinal chemistry.
Derivatives of 1,8-diaminoanthraquinone have been investigated for their potential as cytotoxic agents.[1] The spatial arrangement of the amino groups at the C1 and C8 positions creates a unique chemical environment that can facilitate interactions with biological macromolecules. The introduction of aryl substituents on these amino groups, as in the case of 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-, can further modulate the compound's lipophilicity, steric profile, and electronic properties, all of which are critical determinants of its biological efficacy.
The synthesis of such N-aryl derivatives is most commonly achieved through the Ullmann condensation, a versatile and widely used method for the formation of carbon-nitrogen bonds.[2] This copper-catalyzed reaction provides a reliable route to a diverse range of arylamino-substituted anthraquinones.
This guide will provide a detailed exposition of the synthesis of 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]- and a comprehensive analysis of its structural and spectroscopic properties.
Synthesis of 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-
The synthesis of the title compound is achieved through a copper-catalyzed Ullmann condensation reaction between 1,8-dichloroanthraquinone and p-toluidine. The causality behind this experimental choice lies in the reliability of the Ullmann reaction for forming C-N bonds with aryl halides, particularly when the aryl halide is activated by electron-withdrawing groups, such as the carbonyls in the anthraquinone core.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Synthetic route to the target compound.
Experimental Protocol
This protocol is a self-validating system, where successful synthesis is confirmed by the subsequent characterization steps.
Materials:
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1,8-Dichloroanthraquinone
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p-Toluidine
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Methanol
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Dichloromethane (DCM)
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Hexane
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-dichloroanthraquinone (1.0 eq.), p-toluidine (2.2 eq.), copper(I) iodide (0.2 eq.), and potassium carbonate (2.5 eq.).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the 1,8-dichloroanthraquinone.
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Reaction Execution: Heat the reaction mixture to 130-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/hexane mixture). The reaction is typically complete within 12-24 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Stir the mixture for 30 minutes to precipitate the crude product.
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Isolation: Collect the solid precipitate by vacuum filtration and wash it sequentially with water and cold methanol.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane in hexane as the eluent.
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Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]- as a solid.
Characterization of 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are employed:
Physical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₂N₂O₂ |
| Molecular Weight | 418.49 g/mol |
| Appearance | To be determined (typically a colored solid) |
| Melting Point | To be determined |
| Solubility | Soluble in common organic solvents like DCM, Chloroform, and DMF |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the target compound based on the analysis of related structures.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the anthraquinone core and the p-tolyl groups in the range of δ 7.0-8.5 ppm. A singlet for the methyl protons of the p-tolyl groups around δ 2.4 ppm. A broad singlet for the N-H protons. |
| ¹³C NMR | Carbonyl carbons of the quinone system around δ 180-190 ppm. Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbons around δ 21 ppm. |
| FTIR (cm⁻¹) | N-H stretching vibrations around 3300-3400 cm⁻¹. C=O stretching of the quinone at approximately 1650-1670 cm⁻¹. Aromatic C=C stretching vibrations in the range of 1500-1600 cm⁻¹. C-N stretching vibrations around 1250-1350 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 418. Fragmentation patterns corresponding to the loss of methyl groups and other fragments from the aromatic rings. |
Experimental Workflow for Characterization
The logical flow of the characterization process is outlined below:
Caption: Workflow for the characterization of the synthesized compound.
Potential Applications and Future Directions
While specific biological data for 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]- is not yet widely available, the structural similarity to other biologically active 1,8-disubstituted anthraquinones suggests potential avenues for investigation. Many aminoanthraquinone derivatives have shown significant antitumor activity.[3] The mechanism of action for some of these compounds involves intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.
Future research on this novel compound could focus on:
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In vitro cytotoxicity screening: Assessing the compound's activity against a panel of human cancer cell lines.
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Mechanism of action studies: Investigating its potential to interact with DNA, inhibit key cellular enzymes, or induce apoptosis.
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Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of analogues with modifications to the p-tolyl groups to optimize biological activity.
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Materials science applications: Exploring its potential as a functional dye or in the development of organic electronic materials, given the inherent chromophoric and redox-active nature of the anthraquinone core.[4]
Conclusion
This technical guide has detailed a comprehensive approach to the synthesis and characterization of 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-. The Ullmann condensation provides an effective synthetic route to this novel compound. The outlined characterization workflow, employing a combination of spectroscopic and analytical techniques, ensures the unambiguous identification and purity assessment of the final product. The structural features of this molecule suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers seeking to explore the potential of this and related 1,8-disubstituted anthraquinone derivatives.
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Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]
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